molecular formula C18H12CaN2O6S B13839623 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)

3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)

Cat. No.: B13839623
M. Wt: 424.4 g/mol
InChI Key: PZTQVMXMKVTIRC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt involves a multi-step process. The initial step typically includes the diazotization of 4-methyl-2-sulfonatophenylamine, followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then treated with calcium salts to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often subjected to purification processes like recrystallization to meet technical grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt is unique due to its specific calcium salt form, which imparts distinct properties such as solubility and stability. This makes it particularly suitable for applications in cosmetics and other industries where these properties are essential .

Properties

Molecular Formula

C18H12CaN2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2

InChI Key

PZTQVMXMKVTIRC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2]

Origin of Product

United States

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